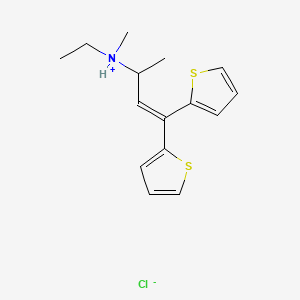
Ethylmethylthiambutene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylmethylthiambutene hydrochloride involves the reaction of N-ethyl-N-methylamine with 3,3-di-2-thienylallyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ethylmethylthiambutene hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the thiophene rings.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Ethylmethylthiambutene hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its analgesic properties and potential therapeutic applications in pain management.
Industry: Utilized in the development of new synthetic opioids and related compounds.
Mechanism of Action
Ethylmethylthiambutene hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. The compound’s interaction with these receptors leads to analgesia and other opioid-related effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethylthiambutene
- Diethylthiambutene
- Pyrrolidinylthiambutene
- Piperidylthiambutene
Uniqueness
Ethylmethylthiambutene hydrochloride is unique due to its specific chemical structure, which imparts a higher potency compared to other thiambutene derivatives. Its balanced pharmacokinetic profile and receptor binding affinity make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
64037-50-9 |
|---|---|
Molecular Formula |
C15H20ClNS2 |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
4,4-dithiophen-2-ylbut-3-en-2-yl-ethyl-methylazanium;chloride |
InChI |
InChI=1S/C15H19NS2.ClH/c1-4-16(3)12(2)11-13(14-7-5-9-17-14)15-8-6-10-18-15;/h5-12H,4H2,1-3H3;1H |
InChI Key |
ISXRXBARLXCMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](C)C(C)C=C(C1=CC=CS1)C2=CC=CS2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


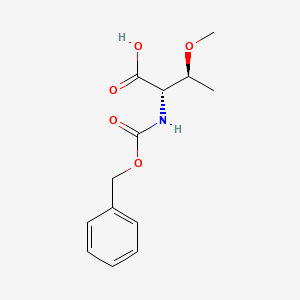
![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
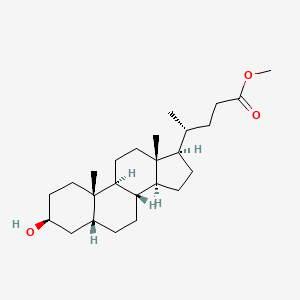
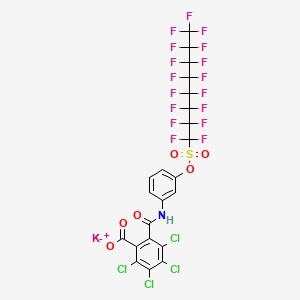

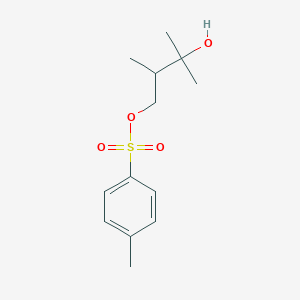


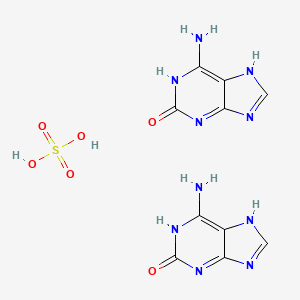
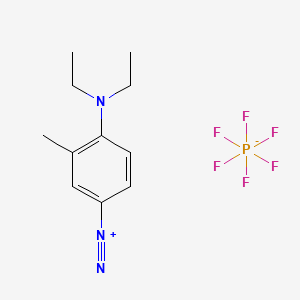

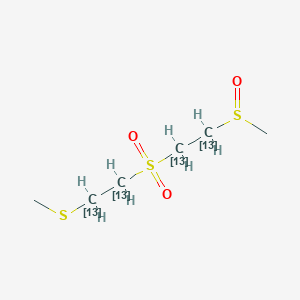
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt](/img/structure/B13413938.png)
